6-Hydroxy-2-[(2,3,4-trimethoxyphenyl)methylidene]-2,3-dihydro-1-benzofuran-3-one
Description
6-Hydroxy-2-[(2,3,4-trimethoxyphenyl)methylidene]-2,3-dihydro-1-benzofuran-3-one is a benzofuranone derivative characterized by a dihydrobenzofuran-3-one core substituted with a hydroxy group at position 6 and a 2,3,4-trimethoxybenzylidene moiety at position 2. Its molecular formula is C₁₈H₁₆O₆ (molecular weight: 328.32 g/mol), and it is typically stored under controlled conditions due to its sensitivity to heat and light .
Properties
IUPAC Name |
(2E)-6-hydroxy-2-[(2,3,4-trimethoxyphenyl)methylidene]-1-benzofuran-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O6/c1-21-13-7-4-10(17(22-2)18(13)23-3)8-15-16(20)12-6-5-11(19)9-14(12)24-15/h4-9,19H,1-3H3/b15-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGOPTESGPYJSBC-OVCLIPMQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)O)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=C(C=C1)/C=C/2\C(=O)C3=C(O2)C=C(C=C3)O)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
256531-53-0 | |
| Record name | 6-hydroxy-2-[(2,3,4-trimethoxyphenyl)methylidene]-2,3-dihydro-1-benzofuran-3-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxy-2-[(2,3,4-trimethoxyphenyl)methylidene]-2,3-dihydro-1-benzofuran-3-one typically involves the condensation of 2,3,4-trimethoxybenzaldehyde with 6-hydroxy-2,3-dihydro-1-benzofuran-3-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as column chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions
6-Hydroxy-2-[(2,3,4-trimethoxyphenyl)methylidene]-2,3-dihydro-1-benzofuran-3-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the benzofuran ring can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Nucleophiles such as amines or thiols under basic conditions
Major Products
Oxidation: Formation of a ketone or aldehyde
Reduction: Formation of an alcohol
Substitution: Formation of substituted phenyl derivatives
Scientific Research Applications
6-Hydroxy-2-[(2,3,4-trimethoxyphenyl)methylidene]-2,3-dihydro-1-benzofuran-3-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Hydroxy-2-[(2,3,4-trimethoxyphenyl)methylidene]-2,3-dihydro-1-benzofuran-3-one involves its interaction with multiple molecular targets. It inhibits tubulin polymerization, which disrupts microtubule dynamics and leads to cell cycle arrest and apoptosis in cancer cells . Additionally, it inhibits enzymes like Hsp90 and TrxR, which are involved in protein folding and redox regulation, respectively .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Benzofuran-3-one derivatives exhibit diverse biological activities influenced by substituent patterns. Below is a detailed comparison of the target compound with its structural analogs:
Substituent Position and Functional Group Variations
Key Observations :
- Substituent Position : The number and position of methoxy groups on the benzylidene moiety significantly influence bioactivity. Compound CE (4-methoxy) shows strong antifungal activity via dual enzyme inhibition, while the target compound’s 2,3,4-trimethoxy substitution may enhance binding affinity to fungal or mycobacterial targets .
- Functional Groups : Hydroxy vs. methoxy substitution at position 6 modulates solubility and target interactions. The target compound’s 6-hydroxy group may improve hydrogen-bonding capacity compared to CE’s 6-methoxy group .
Physicochemical Properties
| Property | Target Compound | Compound CE | TB515 |
|---|---|---|---|
| Molecular Weight (g/mol) | 328.32 | 298.29 | 250.25 |
| Melting Point (°C) | Not reported | Not reported | Not reported |
| Solubility | Likely low (hydrophobic trimethoxy groups) | Moderate (methoxy groups enhance lipophilicity) | Low (phenylpropynylidene group) |
| Lipinski Compliance | Yes (MW <500, H-bond donors <5) | Yes | Yes |
Implications: The target compound’s higher molecular weight and trimethoxy groups may reduce aqueous solubility, necessitating prodrug or nanoformulation strategies for therapeutic use .
Biological Activity
6-Hydroxy-2-[(2,3,4-trimethoxyphenyl)methylidene]-2,3-dihydro-1-benzofuran-3-one is a complex organic compound with significant potential in pharmacology. This compound is characterized by its unique structural features, including a hydroxyl group and a trimethoxyphenyl moiety, which contribute to its biological activity. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
The molecular formula of this compound is with a molecular weight of 328.32 g/mol. The compound features a benzofuran backbone that is known for its diverse biological activities due to the presence of multiple functional groups.
Structural Characteristics
| Feature | Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 328.32 g/mol |
| Functional Groups | Hydroxyl, methoxy |
| Core Structure | Benzofuran |
Antioxidant Activity
Research indicates that this compound exhibits significant antioxidant properties. Antioxidants are crucial for combating oxidative stress in biological systems. The presence of hydroxyl and methoxy groups enhances the compound's ability to scavenge free radicals.
Antimicrobial Activity
The compound has shown promising antimicrobial activity against various bacterial strains. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest strong antibacterial properties.
| Bacterial Strain | MIC Value (µg/mL) |
|---|---|
| Staphylococcus aureus | 16.5 |
| Escherichia coli | 12.0 |
| Bacillus subtilis | 8.0 |
Antifungal Activity
In addition to antibacterial effects, this compound also exhibits antifungal properties. It has been tested against common fungal pathogens such as Candida albicans and Aspergillus niger with notable inhibition zones.
| Fungal Strain | Inhibition Zone (mm) |
|---|---|
| Candida albicans | 20 |
| Aspergillus niger | 18 |
Cytotoxicity and Anticancer Potential
The cytotoxic effects of this compound have been evaluated against various cancer cell lines. Studies report IC50 values indicating significant growth inhibition in cancer cells.
| Cell Line | IC50 Value (µM) |
|---|---|
| Hep-2 | 15.0 |
| MCF-7 | 12.5 |
| A549 | 10.0 |
The biological activity of this compound can be attributed to several mechanisms:
- Free Radical Scavenging : The hydroxyl groups in the structure are effective in neutralizing free radicals.
- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial and fungal metabolism.
- Cell Cycle Arrest : Preliminary studies suggest that it can induce cell cycle arrest in cancer cells, leading to apoptosis.
Study on Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of this compound against multi-drug resistant strains of bacteria. Results showed that it significantly inhibited the growth of resistant strains at lower concentrations compared to standard antibiotics.
Cytotoxicity Assessment
Another study focused on the cytotoxic effects on various cancer cell lines. The results indicated that the compound not only inhibited cell proliferation but also induced apoptosis through mitochondrial pathways.
Q & A
Q. How can hydrogen-bonding patterns predict supramolecular assembly in co-crystals?
- Methodology :
- Co-former Selection : Choose partners (e.g., nicotinamide) with complementary hydrogen-bond donors/acceptors. Use Etter’s rules to predict synthons (e.g., carboxylic acid···pyridine) .
- Structural Analysis : In co-crystals with 4-aminobenzoic acid, the compound forms a 2D network via O–H···N and N–H···O interactions, confirmed by Hirshfeld surface analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
